molecular formula C16H16N2 B11870015 N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine CAS No. 32933-49-6

N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine

Cat. No.: B11870015
CAS No.: 32933-49-6
M. Wt: 236.31 g/mol
InChI Key: KBNZTMMWWZFPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine is a chemical compound with the molecular formula C₁₆H₁₆N₂ It is a member of the isoindole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylbenzylamine with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-phenylindole: Similar structure but lacks the isoindole ring.

    N,N-Dimethyl-2-phenyl-1H-indole-3-amine: Another related compound with different substitution patterns.

Uniqueness

N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

32933-49-6

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylisoindol-1-amine

InChI

InChI=1S/C16H16N2/c1-17(2)16-15-11-7-6-8-13(15)12-18(16)14-9-4-3-5-10-14/h3-12H,1-2H3

InChI Key

KBNZTMMWWZFPCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC=CC2=CN1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.